S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
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Overview
Description
Scientific Research Applications
Antibacterial Properties: Sulfanilamide derivatives, like our compound, have a long history as synthetic antibacterial agents. Their diverse pharmaceutical activities include antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma effects . Researchers continue to explore novel sulfonamide derivatives for combating antibiotic-resistant bacteria.
Antitumor Activity: The maleimide (MI) platform, which shares structural features with our compound, has been used to synthesize succinimides with high antitumor activity . These compounds hold promise in cancer therapy.
Biomedical Applications
- Cell-Specific Antibody Production : In a recent study, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide was found to enhance monoclonal antibody production in recombinant Chinese hamster ovary cells . This suggests potential applications in biopharmaceutical production.
Heterocyclic Chemistry
- Ubiquitous Heterocycle : Pyrrole, a subunit of chlorophyll in plant cells and hemin in animal cells, is ubiquitous in nature. Our compound’s pyrrole moiety contributes to its biological activities .
Neuropharmacology
- Cell-Specific Productivity Enhancement : The structure-activity relationship of related compounds indicates that 2,5-dimethylpyrrole enhances cell-specific productivity . This finding could have implications in neuropharmacology.
Materials Science
- Functional Materials : Maleimide-containing compounds have been used to create functional materials, such as carborane-containing porphyrins for brain tumor therapy . Our compound’s maleimide group may find applications in material science.
Organic Synthesis
- Aza-Michael Reactions : Our compound participates in aza-Michael reactions with secondary amines, leading to derivatives with diverse properties . These reactions are valuable in organic synthesis.
Mechanism of Action
The mechanism of action of similar compounds involves various biological processes. For example, one study found that a similar compound increased monoclonal antibody production in a Chinese hamster ovary cell culture by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2/c1-18(23,10-13-8-9-26-11-13)12-19-27(24,25)15-4-2-14(3-5-15)20-16(21)6-7-17(20)22/h2-5,8-9,11,19,23H,6-7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMVJEAMOSTIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide |
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